![molecular formula C20H25N3 B247013 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247013.png)
2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline, also known as PHT-427, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. PHT-427 is a tetrahydroisoquinoline derivative that has been shown to inhibit the activity of Akt, a serine/threonine kinase that is involved in cell survival and proliferation pathways.
Mécanisme D'action
2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline inhibits the activity of Akt by binding to the PH domain of Akt. The PH domain is responsible for the recruitment of Akt to the plasma membrane, where it is activated by phosphorylation. By binding to the PH domain, 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline prevents Akt from being recruited to the plasma membrane and being activated.
Biochemical and Physiological Effects
2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to decrease cell proliferation and increase apoptosis. 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory effects in a mouse model of acute lung injury. In a mouse model of Parkinson's disease, 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been extensively studied, and its mechanism of action is well understood. One limitation of using 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline is that it is not specific to Akt and can inhibit other kinases as well. Therefore, it is important to use controls and confirm the specificity of 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments.
Orientations Futures
There are several future directions for the study of 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to explore its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more specific inhibitors of Akt that do not inhibit other kinases. Finally, the use of 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline in combination with other therapies, such as chemotherapy and radiation therapy, should be explored to determine its potential as a combination therapy.
Méthodes De Synthèse
The synthesis of 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-pyridinecarboxaldehyde and 1,2,3,4-tetrahydroisoquinoline with piperidine in the presence of a palladium catalyst. The reaction yields 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline as a white solid with a melting point of 162-164°C. The purity of the compound can be confirmed through NMR and HPLC analysis.
Applications De Recherche Scientifique
2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in cancer treatment. Akt is a key regulator of cell survival and proliferation pathways, and its dysregulation has been implicated in the development and progression of various types of cancer. 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of Akt, leading to decreased cell proliferation and increased apoptosis in cancer cells.
In addition to its anti-cancer properties, 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential in treating other diseases. For example, 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory effects in a mouse model of acute lung injury. 2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
Propriétés
Formule moléculaire |
C20H25N3 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H25N3/c1-2-6-18-15-23(14-8-17(18)5-1)20-9-12-22(13-10-20)16-19-7-3-4-11-21-19/h1-7,11,20H,8-10,12-16H2 |
Clé InChI |
YVAQDDHUGCCCOK-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC=CC=N4 |
SMILES canonique |
C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



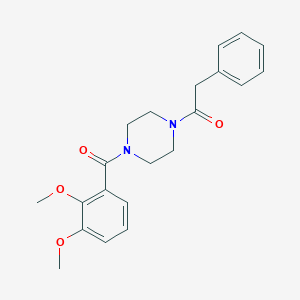
![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)
![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)
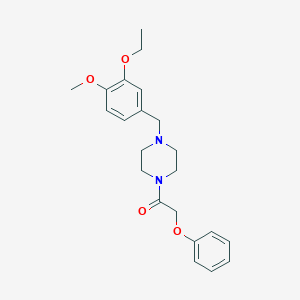
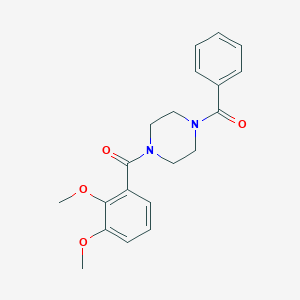
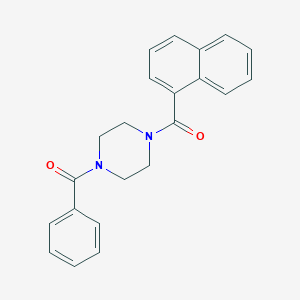
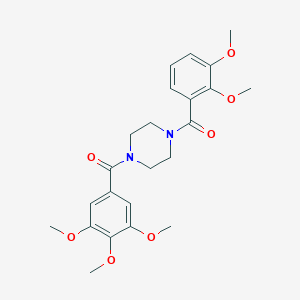
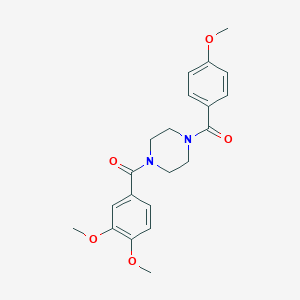
![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)
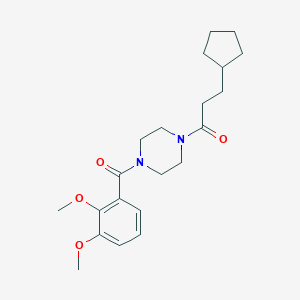
![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)